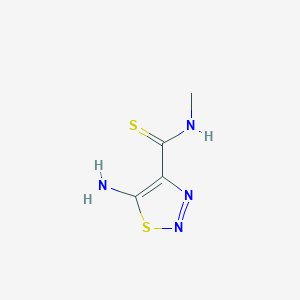

5-Amino-N-methyl-1,2,3-thiadiazole-4-carbothioamide

Description

Properties

Molecular Formula |

C4H6N4S2 |

|---|---|

Molecular Weight |

174.3 g/mol |

IUPAC Name |

5-amino-N-methylthiadiazole-4-carbothioamide |

InChI |

InChI=1S/C4H6N4S2/c1-6-4(9)2-3(5)10-8-7-2/h5H2,1H3,(H,6,9) |

InChI Key |

FPJCBCUQMUQUDU-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=S)C1=C(SN=N1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-N-methyl-1,2,3-thiadiazole-4-carbothioamide typically involves the reaction of appropriate hydrazine derivatives with carbon disulfide, followed by cyclization. One common method includes the reaction of N-methylhydrazinecarbodithioate with hydrazonoyl chloride derivatives in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Amino-N-methyl-1,2,3-thiadiazole-4-carbothioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to more reduced forms.

Substitution: The amino and methyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiadiazole ring .

Scientific Research Applications

5-Amino-N-methyl-1,2,3-thiadiazole-4-carbothioamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-Amino-N-methyl-1,2,3-thiadiazole-4-carbothioamide involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of microorganisms. In anticancer applications, it inhibits key enzymes involved in cell proliferation and induces apoptosis in cancer cells .

Comparison with Similar Compounds

Ethyl 5-Amino-1,2,3-thiadiazole-4-carboxylate

Structural Differences :

- Substituent : Ethyl ester (-COOEt) at position 4 instead of N-methyl carbothioamide.

- Molecular Formula : C₅H₇N₃O₂S (MW: 173.19 g/mol) vs. C₄H₆N₄S₂ (MW: 174.25 g/mol for the target compound).

Key Comparisons :

- Reactivity : The ester group is prone to hydrolysis under acidic or basic conditions, whereas the carbothioamide is more stable but can undergo oxidation or metal coordination.

- Electronic Effects : The electron-withdrawing ester group reduces electron density on the thiadiazole ring compared to the electron-rich carbothioamide, altering nucleophilic/electrophilic reactivity .

- Applications : Ethyl esters are common intermediates in drug synthesis, while carbothioamides may exhibit enhanced bioactivity due to sulfur’s role in hydrogen bonding and enzyme inhibition.

5-(Benzoylamino)-1,2,3-thiadiazole-4-carboxamide

Structural Differences :

- Substituent: Benzoylamino (-NH-C(=O)-Ph) at position 5 and carboxamide (-CONH₂) at position 3.

- Molecular Formula : C₁₀H₈N₄O₂S (MW: 248.26 g/mol).

Key Comparisons :

- Bioactivity: The benzoylamino group may enhance lipophilicity and membrane permeability compared to the amino group in the target compound.

- Synthetic Pathways : Introduction of aromatic substituents (e.g., benzoyl) often requires coupling reactions, whereas the N-methyl carbothioamide in the target compound is synthesized via alkylation or thiocarbamation .

5-Substituted-4-Amino-1,2,4-Triazole-3-thioesters

Structural Differences :

- Core Heterocycle : 1,2,4-Triazole vs. 1,2,3-thiadiazole.

- Functional Groups : Thioester (-S-C(=O)-R) at position 3 vs. carbothioamide at position 4.

Key Comparisons :

- Stability : Triazoles are generally more thermally stable, while thiadiazoles exhibit greater aromaticity and electrophilic substitution reactivity.

- Biological Relevance : Triazole-thioesters are explored as protease inhibitors, whereas thiadiazole-carbothioamides may target sulfur-dependent enzymes .

Reaction Pathways and Rearrangements

Under basic conditions, 5-amino-1,2,3-thiadiazole-4-carbothioamide undergoes the Cornforth rearrangement to form 5-mercapto-1,2,3-triazoles, contrasting with the Dimroth rearrangement observed in triazole derivatives. This highlights the thiadiazole ring’s unique susceptibility to nucleophilic attack at the sulfur-adjacent carbon .

Structural and Crystallographic Insights

The SHELX software suite is widely used for crystallographic refinement of such compounds. Differences in hydrogen bonding (e.g., amino vs. carbothioamide groups) influence crystal packing and solubility. For example, the N-methyl group in the target compound may reduce intermolecular hydrogen bonding compared to unsubstituted analogs, affecting crystallinity .

Biological Activity

5-Amino-N-methyl-1,2,3-thiadiazole-4-carbothioamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by case studies and research findings.

- Molecular Formula : C4H6N4S2

- Molecular Weight : 174.25 g/mol

- CAS Number : 100123-45-6

The biological activity of this compound is attributed to its ability to interact with various biological targets. The thiadiazole ring system is known for its role in enzyme inhibition and receptor modulation. Its mechanism often involves:

- Inhibition of Enzymes : Compounds with thiadiazole moieties can inhibit enzymes critical in disease pathways.

- Antimicrobial Activity : The presence of the amino group enhances the binding affinity to microbial targets.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) studies have shown that certain derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, with MIC values ranging from 25 to 62.5 μg/mL .

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| Derivative A | S. aureus | 25 |

| Derivative B | E. coli | 62.5 |

| Derivative C | A. niger | 31.25 |

Anticancer Activity

This compound has shown potential as an anticancer agent:

- In vitro studies demonstrated that derivatives possess cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), with IC50 values ranging from 10 to 50 μM .

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Compound X | MCF-7 | 20 |

| Compound Y | A549 | 30 |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated:

- Studies have reported that certain derivatives significantly reduce pro-inflammatory cytokines in cell models, indicating a promising avenue for treating inflammatory diseases .

Case Studies

-

Study on Antimicrobial Efficacy :

A study evaluated a series of thiadiazole derivatives for their antimicrobial activity against various pathogens. The findings suggested that modifications at the thiadiazole ring significantly enhance antibacterial properties. -

Investigation of Anticancer Properties :

Another research focused on the cytotoxic effects of modified thiadiazoles on cancer cell lines. Results indicated that specific substitutions on the thiadiazole ring improved selectivity towards cancer cells while minimizing toxicity to normal cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.